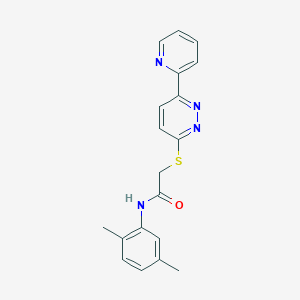

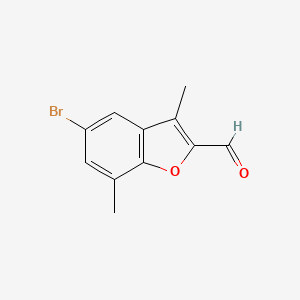

![molecular formula C15H17ClN2OS B2476396 2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024671-38-2](/img/structure/B2476396.png)

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile, also known as 2-CAMO, is an organic compound that has been studied for its potential applications in fields such as medicine and biochemistry. 2-CAMO is a type of nitrile, which is a compound containing a carbon-nitrogen triple bond. The unique properties of nitriles have made them attractive for use in various scientific research applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is used in the synthesis of novel classes of constrained, masked cysteines, specifically in the production of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids. This process involves a series of reactions starting with oxazolones, which are then cyclopropanated and treated with various agents to produce the desired carboxylates and disulfides. These disulfides serve as synthons for preparing 3-sulfanyl-substituted 2,3-methanoamino acids (Clerici, Gelmi, & Pocar, 1999).

Photoreactive Properties

- Investigations into the photoisomerization of thiin-3-one oxides have shown that upon irradiation, these compounds isomerize to oxathiepin-4-ones. In one study, a tetramethyl derivative underwent further transformation under specific conditions, showing the compound's potential in photoreactive applications (Kowalewski & Margaretha, 1993).

Utility in Heterocyclic Synthesis

- The compound is instrumental in the synthesis of heterocyclic structures, such as pyrazoles, pyridines, and pyrimidines. This involves using key intermediates like enaminonitriles and dicyanides, which are reacted with various agents to produce an array of derivatives with potential applications in medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

High-Pressure Reactions

- The compound has been studied in high-pressure reactions with carbon disulfide. Such reactions lead to the formation of thiolanes and oxathiolanes, demonstrating its utility in synthesizing sulfur-containing heterocycles under specific conditions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Application in Green Chemistry

- The compound's derivatives, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, have been synthesized with a focus on green chemistry principles. This includes modifying synthesis steps to improve atom economy, reduce waste, and enhance reaction mass efficiency, contributing to environmentally friendly chemical production (Gilbile, Bhavani, & Vyas, 2017).

Propriétés

IUPAC Name |

2-[(2-chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-15(2,3)13(19)10(9-17)14(20-4)18-12-8-6-5-7-11(12)16/h5-8,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJLNJMLFYWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=C(NC1=CC=CC=C1Cl)SC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)

![ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2476320.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2476321.png)

![1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2476322.png)

![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)

![Spiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2476324.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)

![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476335.png)